N-(4-Sulfamoylcyclohexyl)but-2-ynamide
Description
Properties
IUPAC Name |
N-(4-sulfamoylcyclohexyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h8-9H,4-7H2,1H3,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQBCGMADJMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylcyclohexyl)but-2-ynamide typically involves the reaction of a sulfonamide with an appropriate alkyne precursor under controlled conditions. One common method includes the use of a base to deprotonate the sulfonamide, followed by the addition of the alkyne to form the ynamide. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-Sulfamoylcyclohexyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different functionalized products.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced alkenes or alkanes, and substituted ynamides with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(4-Sulfamoylcyclohexyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and natural products.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Mechanism of Action
The mechanism by which N-(4-Sulfamoylcyclohexyl)but-2-ynamide exerts its effects involves the activation of its triple bond, which can undergo various chemical transformations. The electron-withdrawing sulfonamide group enhances the reactivity of the triple bond, allowing it to participate in a range of reactions. Molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles and electrophiles .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Impact: The sulfamoyl group (SO₂NH₂) is more polar than tert-butyl () or dimethylamino (), which may improve solubility and target engagement via hydrogen bonding .
- Butynamide Group : The but-2-ynamide moiety is shared across all compounds, suggesting its role in covalent inhibition or electron-deficient interactions, as seen in anti-ZIKV compounds .
Electronic and Reactivity Profiles
highlights the electronic properties of but-2-ynamide-containing anti-ZIKV compounds using density functional theory (DFT):
- HOMO-LUMO Gaps : Small gaps (indicative of high reactivity) were observed for quinazoline-based butynamides (1.5–2.0 eV), facilitating charge transfer and covalent bonding .
- MEP Analysis: Intramolecular charge transfer was pronounced in butynamides, with electron-rich regions near the alkyne and electron-deficient zones near sulfonamide/aryl groups .
Comparison with Target Compound :
- The sulfamoyl group in the target compound may further polarize electron distribution, enhancing interactions with enzymatic active sites compared to non-polar substituents (e.g., tert-butyl in 8a) .
Implications for Target Compound :
- The sulfamoyl group’s hydrogen-bonding capacity may improve specificity for viral or bacterial targets compared to halogenated aryl groups () or hydrophobic substituents () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
